

# Spectroscopic Profile of 2,3-Dimethylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethylbenzaldehyde

Cat. No.: B027725

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This technical guide provides an in-depth overview of the spectroscopic data for **2,3-Dimethylbenzaldehyde**, a key aromatic aldehyde intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, purity assessment, and quality control in research and development settings.

## Spectroscopic Data Summary

The empirical formula for **2,3-Dimethylbenzaldehyde** is  $C_9H_{10}O$ , with a molecular weight of 134.18 g/mol. The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,3-Dimethylbenzaldehyde**. The  $^1H$  and  $^{13}C$  NMR data provide detailed information about the hydrogen and carbon environments within the molecule.

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum of **2,3-Dimethylbenzaldehyde** exhibits distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Aldehyde proton (-CHO)
~7.6	Doublet	1H	Aromatic proton (H-6)
~7.4	Triplet	1H	Aromatic proton (H-4)
~7.2	Doublet	1H	Aromatic proton (H-5)
~2.5	Singlet	3H	Methyl protons (C-2 CH <sub>3</sub> )
~2.3	Singlet	3H	Methyl protons (C-3 CH <sub>3</sub> )

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon atoms in **2,3-Dimethylbenzaldehyde**.

Chemical Shift ( $\delta$ ) ppm	Assignment
~193	Aldehyde Carbonyl (C=O)
~140	Aromatic Carbon (C-2)
~137	Aromatic Carbon (C-3)
~135	Aromatic Carbon (C-1)
~133	Aromatic Carbon (C-6)
~130	Aromatic Carbon (C-4)
~126	Aromatic Carbon (C-5)
~20	Methyl Carbon (C-2 CH <sub>3</sub> )
~15	Methyl Carbon (C-3 CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dimethylbenzaldehyde** is characterized by strong absorptions corresponding to the carbonyl and C-H stretching vibrations.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch (Methyl)
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Carbonyl (C=O) Stretch
~1600, ~1460	Medium-Strong	Aromatic C=C Bending

## Mass Spectrometry (MS)

Mass spectrometry of **2,3-Dimethylbenzaldehyde** provides information about its molecular weight and fragmentation pattern under ionization.

m/z	Interpretation
134	Molecular ion [M] <sup>+</sup>
133	[M-H] <sup>+</sup> , Loss of a hydrogen radical from the aldehyde
119	[M-CH <sub>3</sub> ] <sup>+</sup> , Loss of a methyl radical
105	[M-CHO] <sup>+</sup> , Loss of the formyl radical
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> , Tropylium ion, a common fragment for substituted benzenes
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> , Phenyl cation

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **2,3-Dimethylbenzaldehyde**.

## NMR Spectroscopy Protocol ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2,3-Dimethylbenzaldehyde** in 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Set the spectral width to approximately 16 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the acquisition time to 2-4 seconds.
  - Apply a relaxation delay of 1-5 seconds.
  - Accumulate 8-16 scans for a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Set the spectral width to approximately 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the acquisition time to 1-2 seconds.
  - Apply a relaxation delay of 2-5 seconds.
  - Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** As **2,3-Dimethylbenzaldehyde** is a liquid at room temperature, a neat sample can be analyzed. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:**
  - Record a background spectrum of the clean salt plates.
  - Place the sample assembly in the spectrometer's sample holder.
  - Scan the sample over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS) Protocol (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **2,3-Dimethylbenzaldehyde** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- **Gas Chromatography (GC) Conditions:**
  - **Injector:** Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
  - **Column:** A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: Increase to 250°C at a rate of 10°C/min.
  - Final hold: Hold at 250°C for 5 minutes.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Scan Range: m/z 40-400.
- Data Analysis: Identify the peak corresponding to **2,3-Dimethylbenzaldehyde** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **2,3-Dimethylbenzaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS).



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